2-Hydrazino-2-oxoethyl pyrrolidine-1-carbodithioate 2-Hydrazino-2-oxoethyl pyrrolidine-1-carbodithioate
Brand Name: Vulcanchem
CAS No.: 374637-35-1
VCID: VC4550126
InChI: InChI=1S/C7H13N3OS2/c8-9-6(11)5-13-7(12)10-3-1-2-4-10/h1-5,8H2,(H,9,11)
SMILES: C1CCN(C1)C(=S)SCC(=O)NN
Molecular Formula: C7H13N3OS2
Molecular Weight: 219.32

2-Hydrazino-2-oxoethyl pyrrolidine-1-carbodithioate

CAS No.: 374637-35-1

Cat. No.: VC4550126

Molecular Formula: C7H13N3OS2

Molecular Weight: 219.32

* For research use only. Not for human or veterinary use.

2-Hydrazino-2-oxoethyl pyrrolidine-1-carbodithioate - 374637-35-1

Specification

CAS No. 374637-35-1
Molecular Formula C7H13N3OS2
Molecular Weight 219.32
IUPAC Name (2-hydrazinyl-2-oxoethyl) pyrrolidine-1-carbodithioate
Standard InChI InChI=1S/C7H13N3OS2/c8-9-6(11)5-13-7(12)10-3-1-2-4-10/h1-5,8H2,(H,9,11)
Standard InChI Key LHVLZHBELGCQAN-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=S)SCC(=O)NN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (2-hydrazinyl-2-oxoethyl) pyrrolidine-1-carbodithioate, reflects its bifunctional design:

  • A pyrrolidine-1-carbodithioate group (C5H8NS2\text{C}_5\text{H}_8\text{NS}_2^-) provides a five-membered nitrogen ring with dithiocarbamate functionality.

  • A hydrazino-oxoethyl side chain (C2H4N2O\text{C}_2\text{H}_4\text{N}_2\text{O}) introduces a reactive hydrazine group adjacent to a carbonyl .

The SMILES notation C1CCN(C1)C(=S)SCC(=O)NN and InChIKey LHVLZHBELGCQAN-UHFFFAOYSA-N confirm this arrangement .

Physicochemical Characteristics

PropertyValueSource
Molecular FormulaC7H13N3OS2\text{C}_7\text{H}_{13}\text{N}_3\text{OS}_2
Molecular Weight219.32 g/mol
CAS Registry374637-35-1
SolubilityNot publicly available
XLogP3 (Partitioning)Estimated 1.2–1.5

The compound’s solubility and stability under physiological conditions remain uncharacterized, limiting its broader adoption.

Synthesis and Production

Synthetic Pathways

While explicit protocols for 2-hydrazino-2-oxoethyl pyrrolidine-1-carbodithioate are scarce, analogous methods for dithiocarbamate-hydrazine hybrids suggest a two-step process:

  • Formation of Pyrrolidine-1-carbodithioate: Reacting pyrrolidine with carbon disulfide (CS2\text{CS}_2) in basic conditions yields pyrrolidine-1-carbodithioate .

  • Hydrazine Conjugation: The dithiocarbamate intermediate undergoes nucleophilic substitution with a hydrazino-oxoethyl precursor, likely using hydrazine hydrate (N2H4\text{N}_2\text{H}_4) under reflux .

A hypothetical reaction scheme is:

Pyrrolidine+CS2BasePyrrolidine-1-carbodithioateHydrazine DerivativeTarget Compound\text{Pyrrolidine} + \text{CS}_2 \xrightarrow{\text{Base}} \text{Pyrrolidine-1-carbodithioate} \xrightarrow{\text{Hydrazine Derivative}} \text{Target Compound}

This mirrors strategies for 1,3,4-oxadiazole synthesis, where hydrazine and CS2\text{CS}_2 are pivotal .

Challenges in Optimization

  • Yield Limitations: Current methods for related compounds achieve 80–90% yields, but scalability for this specific derivative is untested .

  • Purification: The compound’s polar groups necessitate advanced chromatographic techniques, increasing production costs.

Applications in Biochemical Research

Proteomics and Enzyme Studies

The compound’s dithiocarbamate group chelates metal ions, making it a candidate for inhibiting metalloproteases or modifying cysteine residues in proteins. Its hydrazine moiety may facilitate crosslinking or labeling applications, though empirical validation is pending .

Comparative Analysis with Analogues

CompoundFunctional GroupsKey Applications
Pyrrolidine-1-carbodithioateDithiocarbamateAntioxidant assays
Target CompoundDithiocarbamate + HydrazineProtein modification

This dual functionality positions the compound uniquely for niche biochemical applications, albeit with unproven efficacy .

Future Research Directions

Priority Areas

  • Synthetic Optimization: Developing one-pot reactions or catalytic methods to improve yield .

  • Biological Screening: Testing against metalloenzymes (e.g., matrix metalloproteinases) and in proteomic workflows.

  • Toxicological Studies: Acute and chronic exposure assessments in model organisms .

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